Sarracine

Übersicht

Beschreibung

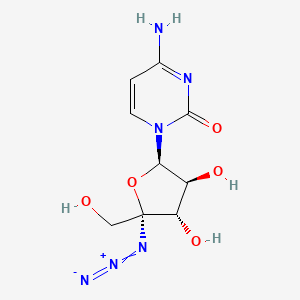

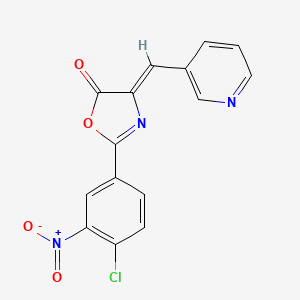

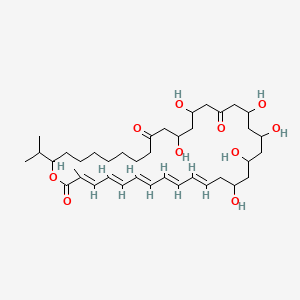

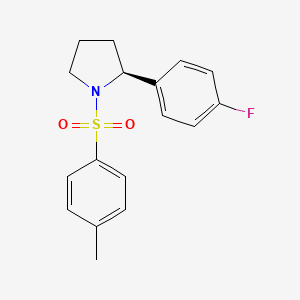

Sarracin ist ein Pyrrolizidin-Alkaloid mit der Summenformel C₁₈H₂₇NO₅ und einem Molekulargewicht von 337,4107 . Es wird hauptsächlich aus Pflanzen der Gattung Senecio gewonnen, wie Senecio platyphylloides, Senecio rhombifolius und Senecio sarracenicus . Sarracin ist bekannt für seine ausgeprägte krampflösende Wirkung und daher nützlich zur Behandlung von Krämpfen der glatten Muskulatur der Bauchhöhle, Geschwüren, Gastritis, Cholezystitis, Asthma bronchiale und Migräne .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sarracin kann mit einer Ionenaustauschmethode isoliert werden . Das Verfahren beinhaltet die Verwendung von Schwefelsäure, Alkaloidtartrat, Weinsäure und Dichlormethan . Die Verbindung wird typischerweise aus dem Pflanzenmaterial extrahiert und durch verschiedene chromatographische Techniken gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sarracin beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung mittels Ionenaustauschchromatographie. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sarracin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Sarracin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Sarracin in verschiedene reduzierte Formen umwandeln.

Substitution: Sarracin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogenen und Nukleophilen, werden unter bestimmten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion reduzierte Formen von Sarracin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Sarracin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Pyrrolizidin-Alkaloiden verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Biomarker.

Medizin: Erforscht wurde sein therapeutisches Potenzial bei der Behandlung von Krämpfen, Geschwüren und Atemwegserkrankungen.

Industrie: Verwendung bei der Entwicklung von Pharmazeutika und als chemische Zwischenstufe in verschiedenen industriellen Prozessen

Wirkmechanismus

Sarracin entfaltet seine Wirkungen hauptsächlich durch seine krampflösende Wirkung. Es zielt auf die glatte Muskulatur der Bauchhöhle ab, was zu Entspannung und Linderung von Krämpfen führt . Die genauen beteiligten molekularen Pfade sind noch Gegenstand der Forschung, aber es wird vermutet, dass es mit spezifischen Rezeptoren und Ionenkanälen in den glatten Muskelzellen interagiert.

Wirkmechanismus

Sarracine exerts its effects primarily through its spasmolytic action. It targets the smooth musculature of the abdominal cavity, leading to relaxation and relief from spasms . The exact molecular pathways involved are still under investigation, but it is believed to interact with specific receptors and ion channels in the smooth muscle cells.

Vergleich Mit ähnlichen Verbindungen

Sarracin ist einzigartig unter den Pyrrolizidin-Alkaloiden aufgrund seiner spezifischen biologischen Aktivität und seines therapeutischen Potenzials. Ähnliche Verbindungen sind:

- Senecionin

- Retrorsin

- Monocrotalin

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Sarracin auf, unterscheiden sich jedoch in ihrer biologischen Aktivität und ihren therapeutischen Anwendungen .

Eigenschaften

CAS-Nummer |

2492-09-3 |

|---|---|

Molekularformel |

C18H27NO5 |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |

InChI-Schlüssel |

YMUQRQKYYOWGPN-MBQDPZAHSA-N |

SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |

Kanonische SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |

Aussehen |

Solid powder |

Key on ui other cas no. |

136173-26-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(hydroxymethyl)-hexahydro-7-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-1-yl-2-butenoic acid sarracine sarracine monotartrate sarracine tartrate (2:1) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)